Ethyl (tosylmethyl)carbamate

Beschreibung

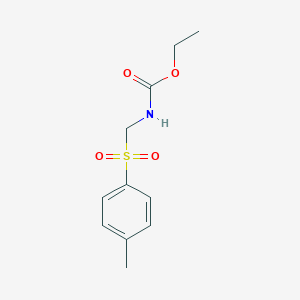

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLABMWLBRDNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (tosylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl (tosylmethyl)carbamate, a valuable intermediate in organic synthesis. The document details the primary synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound, with the chemical formula C₁₁H₁₅NO₄S, is a sulfone-containing carbamate.[1] Its structure incorporates a tosyl group, which is a common functional group in medicinal chemistry and organic synthesis, and a carbamate moiety. This combination of functional groups makes it a potentially useful building block for the synthesis of more complex molecules, including pharmacologically active compounds. The primary and most direct method for its synthesis is the Mannich-type condensation reaction.

Synthesis Pathway: Mannich Reaction

The synthesis of this compound is achieved via a one-pot, three-component Mannich reaction. This reaction involves the condensation of p-toluenesulfinic acid, formaldehyde, and ethyl carbamate. The reaction proceeds through the formation of an N-hydroxymethyl intermediate from ethyl carbamate and formaldehyde, which then reacts with p-toluenesulfinic acid to yield the final product.

Caption: Synthesis pathway for this compound via Mannich reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a similar procedure for the synthesis of N-(p-tolylsulfonylmethyl)formamide. Researchers should consider this a starting point for optimization.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| Sodium p-toluenesulfinate | 178.18 |

| Paraformaldehyde | 30.03 (per CH₂O unit) |

| Ethyl Carbamate | 89.09 |

| Formic Acid (99%) | 46.03 |

| Water | 18.02 |

| Dichloromethane | 84.93 |

| Anhydrous Magnesium Sulfate | 120.37 |

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine sodium p-toluenesulfinate (1.0 eq), paraformaldehyde (4.0 eq), ethyl carbamate (7.5 eq), and formic acid (5.0 eq).

-

Reaction Execution: Heat the mixture to 90°C with vigorous stirring. Maintain this temperature for approximately 2 hours. The reaction mixture should become a clear solution.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly add water to the cooled solution to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The aqueous filtrate can be extracted with dichloromethane to recover any dissolved product. The organic extracts should be combined, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield a second crop of the product.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

4.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molar Mass | 257.31 g/mol [1] |

| Appearance | White to off-white solid (predicted) |

| CAS Number | 2850-26-2[1] |

4.2. Reaction Parameters (Estimated)

| Parameter | Value |

| Yield | 40-90% (based on analogous reactions) |

| Reaction Time | ~2 hours |

| Reaction Temperature | 90°C |

| Purity (after recrystallization) | >95% (expected) |

4.3. Spectroscopic Data (Predicted/Expected)

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic protons (ortho to SO₂) |

| ~7.4 | d | 2H | Aromatic protons (meta to SO₂) |

| ~5.5-6.0 | t (broad) | 1H | N-H |

| ~4.8 | d | 2H | N-CH₂-S |

| ~4.1 | q | 2H | O-CH₂-CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.2 | t | 3H | O-CH₂-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| ~1710 | C=O stretch (carbamate) |

| ~1595 | Aromatic C=C stretch |

| ~1320 & ~1140 | S=O stretch (sulfone) |

Safety and Handling

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Formic acid is corrosive and should be handled with care. Dichloromethane is a volatile organic solvent and is a suspected carcinogen. Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound via a Mannich-type condensation provides a straightforward route to this versatile chemical intermediate. The protocol outlined in this guide, along with the provided data, serves as a valuable resource for researchers in organic synthesis and drug development. Further optimization of reaction conditions may lead to improved yields and purity.

References

In-depth Technical Guide: Ethyl (tosylmethyl)carbamate

CAS Number: 2850-26-2

This technical guide provides a comprehensive overview of Ethyl (tosylmethyl)carbamate, a chemical compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical properties, synthesis, and known reactivity, with a focus on data presentation and experimental context.

Chemical and Physical Properties

This compound, with the IUPAC name ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate, is a sulfonyl-containing carbamate.[1] Its fundamental properties are summarized in the table below, based on computed data.

| Property | Value | Source |

| CAS Number | 2850-26-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| IUPAC Name | ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate | [1] |

| SMILES | CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C | [1] |

| InChIKey | UTLABMWLBRDNAM-UHFFFAOYSA-N | [1] |

Synthesis

A general procedure for the synthesis of N-substituted carbamates from an isocyanate, which could be an intermediate, is described in the patent CN102372652A. This process involves reacting an isocyanate with a Reformatzky reagent (ethyl zinc bromide acetate) in tetrahydrofuran.[2]

Logical Synthesis Workflow:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

General Protocol for N-Substituted Carbamate Synthesis (Exemplary)

The following is a generalized protocol for the synthesis of N-substituted ethyl carbamates, adapted from patent literature, which may be applicable with modifications for this compound.

Materials:

-

Isocyanate precursor

-

Tetrahydrofuran (solvent)

-

Reformatzky reagent (ethyl zinc bromide acetate)

-

Saturated ammonium chloride solution

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add the isocyanate precursor and tetrahydrofuran.

-

Slowly add the Reformatzky reagent at a controlled temperature (e.g., 40-45°C).

-

Allow the reaction to proceed for 8-12 hours, monitoring for the disappearance of the starting material by an appropriate analytical method (e.g., TLC).

-

Upon completion, quench the reaction with a saturated ammonium chloride solution.

-

Extract the organic phase with ether.

-

Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by column chromatography to yield the N-substituted ethyl carbamate.[2]

Chemical Reactivity

This compound is known to undergo base-catalyzed elimination-addition reactions. In these reactions, the tosyl group acts as a leaving group, and the carbamate moiety influences the reactivity. The reaction can proceed with various nucleophiles.

Reaction Scheme:

Base-catalyzed elimination of p-toluenesulfinic acid from this compound generates a reactive N-acylimine intermediate. This intermediate is then susceptible to nucleophilic attack.

Experimental Workflow for Base-Catalyzed Elimination-Addition:

Caption: Workflow of base-catalyzed elimination-addition of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activity or the involvement of this compound in any signaling pathways. It is important to distinguish this compound from the structurally simpler and well-studied "ethyl carbamate" (urethane), which is a known carcinogen.[3][4] The toxicological and pharmacological properties of this compound have not been reported.

The broader class of carbamates has diverse applications in medicine and drug design, often used as structural motifs in drugs or as prodrugs to improve pharmacokinetic properties.[5][6] Carbamates can be found in anticancer agents, antiepileptics, and other therapeutic compounds.[6][7] However, without specific studies on this compound, any potential biological role remains speculative.

Role in Drug Development and Research

Given its chemical structure, this compound could be of interest in medicinal chemistry as a synthetic intermediate. The tosyl group is a well-known leaving group in organic synthesis, and the carbamate moiety is a common functional group in pharmaceuticals.[5][6] The ability to undergo elimination-addition reactions provides a route to introduce various functional groups, potentially leading to the synthesis of novel bioactive molecules. Further research is required to explore its potential applications in drug discovery and development.

References

- 1. This compound | C11H15NO4S | CID 1725467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl (tosylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (tosylmethyl)carbamate is a niche organic compound characterized by the presence of a carbamate group and a tosyl (p-toluenesulfonyl) moiety. This unique combination of functional groups makes it a molecule of interest in synthetic organic chemistry, potentially as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The tosyl group is an excellent leaving group and can activate the adjacent methylene group for various nucleophilic substitution reactions, while the carbamate functionality is a key structural motif in many pharmaceuticals and can act as a bioisostere for amide bonds or as a directing group in synthesis.

This technical guide provides a comprehensive overview of the molecular structure, properties, a plausible synthetic route, and detailed spectroscopic analysis of this compound.

Molecular Structure and Properties

This compound, with the IUPAC name ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate, possesses the molecular formula C11H15NO4S.[1] Its structure features a central nitrogen atom linked to an ethyl carbamate group and a tosylmethyl group.

Structure:

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C11H15NO4S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| IUPAC Name | ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate | [1] |

| CAS Number | 2850-26-2 | [1][2] |

| Topological Polar Surface Area (TPSA) | 72.47 Ų | [2] |

| LogP | 1.47232 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available p-toluenesulfinic acid, proceeding through tosylmethylamine, and culminating in the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar carbamates.

Step 1: Synthesis of Tosylmethylamine

Tosylmethylamine can be prepared from p-toluenesulfinic acid, formaldehyde, and ammonia via a Mannich-type reaction.

Materials:

-

p-Toluenesulfinic acid sodium salt

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride

-

Sodium hydroxide

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

A solution of p-toluenesulfinic acid is prepared by acidifying an aqueous solution of its sodium salt with hydrochloric acid and extracting with diethyl ether.

-

To the ethereal solution of p-toluenesulfinic acid, an aqueous solution of formaldehyde and ammonium chloride is added.

-

The mixture is stirred vigorously at room temperature for several hours.

-

The reaction mixture is then made alkaline with sodium hydroxide solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield tosylmethylamine, which can be further purified by recrystallization or chromatography.

Step 2: Synthesis of this compound

Materials:

-

Tosylmethylamine

-

Ethyl chloroformate

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tosylmethylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of ethyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectroscopic Data and Analysis

Experimental ¹H NMR and IR spectra of this compound are available in the SpectraBase database.[1] The sample for these spectra was provided by A. M. Van Leusen, a prominent researcher in the field of tosyl-containing compounds.[1]

Predicted ¹H NMR Spectral Data

Based on the structure and data from analogous compounds such as ethyl N-benzylcarbamate, the following proton NMR signals are predicted (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet | 2H | Aromatic protons ortho to SO₂ group |

| ~ 7.3 | Doublet | 2H | Aromatic protons meta to SO₂ group |

| ~ 5.5 | Broad singlet | 1H | N-H proton |

| ~ 4.8 | Singlet | 2H | -CH₂- group adjacent to N and S |

| ~ 4.1 | Quartet | 2H | -O-CH₂- of ethyl group |

| ~ 2.4 | Singlet | 3H | Aromatic -CH₃ group |

| ~ 1.2 | Triplet | 3H | -CH₃ of ethyl group |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156 | Carbonyl carbon (C=O) |

| ~ 144 | Aromatic carbon attached to -CH₃ |

| ~ 136 | Aromatic carbon attached to -SO₂ |

| ~ 130 | Aromatic C-H (meta to SO₂) |

| ~ 128 | Aromatic C-H (ortho to SO₂) |

| ~ 62 | -O-CH₂- of ethyl group |

| ~ 55 | -CH₂- group adjacent to N and S |

| ~ 21 | Aromatic -CH₃ group |

| ~ 14 | -CH₃ of ethyl group |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretching | Carbamate |

| ~ 2980-2850 | C-H stretching (aliphatic) | Methylene, Methyl |

| ~ 1710 | C=O stretching (strong) | Carbamate |

| ~ 1520 | N-H bending | Carbamate |

| ~ 1330 & 1150 | Asymmetric & Symmetric SO₂ stretching | Sulfone |

| ~ 1250 | C-O stretching | Carbamate |

Predicted Mass Spectrometry Data

In a mass spectrum (Electron Ionization), the molecular ion peak (M⁺) would be observed at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the C-N bond, the C-S bond, and the loss of the ethyl group. Characteristic fragments would include the tosyl cation (m/z = 155) and the ethyl carbamate fragment.

Conclusion

This compound is a well-defined organic molecule with potential applications in synthetic chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible and detailed synthetic methodology, and a comprehensive analysis of its expected spectroscopic characteristics. The availability of experimental spectra in established databases provides a solid foundation for the identification and characterization of this compound in research and development settings. The synthetic protocol and spectral data presented herein serve as a valuable resource for scientists working with this and related molecules.

References

Spectroscopic Profile of Ethyl (tosylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethyl (tosylmethyl)carbamate. Due to the limited availability of published experimental spectra for this specific molecule in readily accessible databases, this document presents a predictive and illustrative spectroscopic profile based on the known chemical structure and data from analogous compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: Ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate

-

Molecular Formula: C₁₁H₁₅NO₄S[1]

-

Molecular Weight: 257.31 g/mol [1]

-

Exact Mass: 257.07217913 Da[1]

-

CAS Number: 2850-26-2[2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its functional groups and comparison with similar molecular structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | d | 2H | Ar-H (meta to SO₂) |

| ~5.50 | t (broad) | 1H | NH |

| ~4.80 | d | 2H | SO₂-CH₂ -NH |

| ~4.15 | q | 2H | O-CH₂ -CH₃ |

| ~2.45 | s | 3H | Ar-CH₃ |

| ~1.25 | t | 3H | O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~144.5 | Ar-C (para to CH₃) |

| ~135.0 | Ar-C (ipso, attached to SO₂) |

| ~130.0 | Ar-C H (meta to SO₂) |

| ~128.5 | Ar-C H (ortho to SO₂) |

| ~62.0 | O -CH₂-CH₃ |

| ~55.0 | SO₂-C H₂-NH |

| ~21.5 | Ar-C H₃ |

| ~14.5 | O-CH₂-C H₃ |

IR (Infrared) Spectroscopy

Technique: KBr Pellet

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H Stretch |

| ~3000-2850 | Medium | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (carbamate) |

| ~1595 | Medium | C=C Stretch (aromatic) |

| ~1340, 1160 | Strong | S=O Stretch (sulfone) |

| ~1250 | Strong | C-O Stretch |

| ~1100 | Strong | C-N Stretch |

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Assignment |

| 258.0795 | [M+H]⁺ |

| 280.0614 | [M+Na]⁺ |

| 155.0218 | [C₇H₇O₂S]⁺ (Tosyl fragment) |

| 102.0555 | [C₄H₈NO₂]⁺ (Ethyl carbamate fragment) |

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: 4.0 seconds

-

Relaxation delay: 1.0 second

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 2.0 seconds

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Processing: A background spectrum of the KBr pellet is first recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving less than 1 mg of the compound in 1 mL of methanol. This stock solution is further diluted to a final concentration of approximately 10 µg/mL with methanol.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters (Positive Ion Mode):

-

Ionization mode: ESI+

-

Capillary voltage: 3.5 kV

-

Nebulizer pressure: 30 psi

-

Drying gas flow: 8 L/min

-

Drying gas temperature: 325 °C

-

Mass range: m/z 50-500

-

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

A Technical Guide to Tosylmethyl Carbamates: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosylmethyl carbamates represent a unique class of organic compounds integrating the structural features of a carbamate and a tosyl group. This technical guide provides a comprehensive review of the synthesis, characterization, and potential applications of these molecules. While the core focus remains on tosylmethyl carbamates, the broader context of carbamate and tosyl chemistry is explored to elucidate their potential roles in medicinal chemistry and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and utilizes visualizations to clarify reaction pathways and logical relationships.

Introduction

Carbamates are a pivotal functional group in medicinal chemistry, found in numerous approved drugs and playing a significant role as prodrugs and peptide bond isosteres.[1][2] Their chemical and proteolytic stability, coupled with their ability to permeate cell membranes, makes them attractive moieties in drug design.[1] The tosyl (p-toluenesulfonyl) group, another cornerstone of organic synthesis, is widely employed as a protecting group for amines and alcohols and is a key component in various pharmacologically active sulfonamides.[3] The combination of these two functionalities in the form of tosylmethyl carbamates presents a scaffold with potential for diverse biological activities. This guide aims to consolidate the current knowledge on tosylmethyl carbamates, providing a valuable resource for researchers in the field.

Synthesis of Tosylmethyl Carbamates

The primary route for the synthesis of N-(1-tosylalkyl)carbamates involves the reaction of 1-tosylalkyl isocyanates with alcohols or amines. These isocyanate intermediates are typically prepared from S-ethyl N-(1-tosylalkyl)thiocarbamates. The condensation of the isocyanate with nucleophiles such as alcohols and amines has been reported to proceed in high yields, generally ranging from 50-100%.[4]

A general synthetic pathway is illustrated below:

Caption: General synthetic pathway to N-(1-tosylalkyl)carbamates.

Experimental Protocols

General Procedure for the Synthesis of N-(1-Tosylalkyl)carbamates from 1-Tosylalkyl Isocyanates:

To a solution of the 1-tosylalkyl isocyanate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), the desired alcohol or amine (1.0-1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for a period of 2-24 hours, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford the desired N-(1-tosylalkyl)carbamate.[4]

Characterization and Spectroscopic Data

The structural elucidation of tosylmethyl carbamates relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for Ethyl (tosylmethyl)carbamate

Table 1: Physical and Chemical Properties of this compound [5]

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 257.31 g/mol |

| CAS Number | 2850-26-2 |

Unfortunately, detailed, publicly accessible 1H and 13C NMR, IR, and mass spectra for a broad range of tosylmethyl carbamates are limited. Researchers are encouraged to consult specialized chemical databases and the primary literature for specific compounds of interest.

Biological Activity

The biological activity of carbamates is diverse, with applications ranging from insecticides to anticancer and neuroprotective agents.[1][6][7][8][9][10][11] Similarly, sulfonamides are a well-established class of therapeutic agents with antibacterial, and other medicinal properties.[3]

The logical relationship for the potential biological activity of tosylmethyl carbamates can be inferred from the known activities of its constituent functional groups.

Caption: Inferred potential biological activities of tosylmethyl carbamates.

For example, various carbamate derivatives have been shown to exhibit cytotoxic effects against different cancer cell lines, and their N-nitroso derivatives have demonstrated mutagenic potential.[6][7] Other studies have reported the antibacterial and antifungal activities of different classes of carbamates and sulfonamides.[3][4][12][13][14][15] However, without specific data for tosylmethyl carbamates, these serve only as indicators of potential areas for future investigation.

Conclusion and Future Directions

Tosylmethyl carbamates are a class of compounds with a straightforward synthetic route and the potential for a wide range of biological applications, inferred from the well-established activities of carbamates and sulfonamides. However, a significant gap exists in the literature concerning the comprehensive biological evaluation of these specific molecules. Future research should focus on the synthesis of a diverse library of tosylmethyl carbamates and their systematic screening for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The detailed structure-activity relationship studies that would emerge from such research would be invaluable for the drug development community and could unlock the therapeutic potential of this promising chemical scaffold.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. scispace.com [scispace.com]

- 4. In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 6. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes [dspace.mit.edu]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl (tosylmethyl)carbamate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (tosylmethyl)carbamate, a molecule of significant interest in synthetic organic chemistry, holds a unique position at the intersection of carbamate chemistry and the versatile applications of the tosyl group. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The carbamate functional group is a well-established pharmacophore and a key structural motif in a multitude of approved therapeutic agents, valued for its chemical stability and ability to modulate biological activity.[1][2] The incorporation of a tosylmethyl group introduces a versatile handle for a variety of chemical transformations, making this compound a potentially valuable building block in the synthesis of complex organic molecules.

Discovery and History

The precise first synthesis and characterization of this compound is not explicitly detailed in a singular "discovery" paper. However, its origins are intrinsically linked to the pioneering work on α-sulfonylmethyl isocyanides, most notably tosylmethyl isocyanide (TosMIC), by the research group of Professor A. M. van Leusen in the 1970s. This body of work led to the development of the renowned Van Leusen reaction, a powerful method for the synthesis of nitriles, oxazoles, and imidazoles.[3][4]

The chemistry of sulfonylmethyl isocyanides involves the synthesis and reaction of various intermediates, including N-(sulfonylmethyl)formamides and their derivatives. It is highly probable that this compound was first synthesized and studied within this research context, likely as a derivative or precursor to other target molecules. The foundational papers from the van Leusen group extensively describe the synthesis and reactions of compounds with the core N-(tosylmethyl) structure.[5][6][7][8] While these papers focus on the broader applications of TosMIC and related reagents, the underlying chemistry strongly suggests the synthesis of N-(tosylmethyl)carbamates as a logical extension of their investigations.

A key precursor to TosMIC is N-(p-tolylsulfonylmethyl)formamide, which is synthesized via a Mannich-type condensation.[6][9] The subsequent dehydration of this formamide yields the isocyanide. It is conceivable that the corresponding carbamate was prepared through similar synthetic strategies or by the reaction of a suitable precursor with ethyl chloroformate, a common method for carbamate synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.[10][11]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄S | [10][11] |

| Molecular Weight | 257.31 g/mol | [10] |

| CAS Number | 2850-26-2 | [11] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in many organic solvents | General knowledge |

| pKa | Not readily available | |

| LogP | 1.47232 | [11] |

| Topological Polar Surface Area (TPSA) | 72.47 Ų | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 4 | [11] |

| Rotatable Bonds | 4 | [11] |

Experimental Protocols

Synthesis of this compound from (Tosylmethyl)amine and Ethyl Chloroformate

This protocol describes a two-step process: the synthesis of the precursor (tosylmethyl)amine followed by its reaction with ethyl chloroformate.

Step 1: Synthesis of (Tosylmethyl)amine

This is a hypothetical precursor for the purpose of this protocol, as its direct synthesis might not be the most common route. A more likely route to the target molecule would involve the reaction of sodium p-toluenesulfinate with N-(hydroxymethyl)ethylcarbamate.

Step 2: Synthesis of this compound

Materials:

-

(Tosylmethyl)amine hydrochloride (or free base)

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (tosylmethyl)amine hydrochloride in anhydrous DCM.

-

Cool the solution in an ice bath to 0 °C.

-

Add triethylamine (2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride salt and provide a basic environment for the subsequent reaction.

-

To the dropping funnel, add a solution of ethyl chloroformate (1.1 equivalents) in anhydrous DCM.

-

Add the ethyl chloroformate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Applications in Drug Development

The carbamate functional group is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[2] Its utility stems from its ability to act as a stable bioisostere for amide bonds, improve pharmacokinetic properties, and participate in crucial hydrogen bonding interactions with biological targets.[1] While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its potential as a versatile building block is significant for several reasons:

-

Scaffold for Library Synthesis: The tosylmethyl group can be further functionalized, allowing for the generation of diverse chemical libraries for high-throughput screening. The tosyl group itself can be a leaving group in nucleophilic substitution reactions or can be modified.

-

Pro-drug Strategies: The carbamate moiety can be incorporated into pro-drugs to enhance stability, solubility, or to achieve targeted release of an active pharmaceutical ingredient (API).

-

Introduction of a Key Pharmacophore: The N-(tosylmethyl)carbamate core can be a key pharmacophore itself, interacting with specific biological targets.

Signaling Pathways and Logical Relationships in Drug Discovery

While no specific signaling pathways have been directly attributed to this compound in the available literature, its constituent functional groups are relevant to known drug mechanisms. For instance, many enzyme inhibitors and receptor modulators contain carbamate moieties. The tosyl group can also influence the electronic properties and binding affinity of a molecule.

The general workflow for utilizing a compound like this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a fascinating molecule with historical roots in the development of powerful synthetic methodologies. While its own discovery is not marked by a singular event, its existence is a testament to the extensive exploration of sulfonylmethyl isocyanide chemistry. For contemporary researchers in drug development, this compound represents a valuable, albeit under-explored, building block. Its combination of a stable carbamate linker and a versatile tosylmethyl group offers significant potential for the creation of novel chemical entities with diverse biological activities. Further investigation into the reactivity and applications of this compound is warranted and could lead to the development of new therapeutic agents.

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.rug.nl [research.rug.nl]

- 9. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 10. This compound | C11H15NO4S | CID 1725467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

Ethyl (tosylmethyl)carbamate safety and handling

- 1. This compound | C11H15NO4S | CID 1725467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. GSRS [precision.fda.gov]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. cpachem.com [cpachem.com]

- 7. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ETHYL CARBAMATE [training.itcilo.org]

- 10. ICSC 0314 - ETHYL CARBAMATE [inchem.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols: Reactions of Ethyl (tosylmethyl)carbamate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (tosylmethyl)carbamate is a versatile reagent in organic synthesis, notable for its susceptibility to reactions with a variety of nucleophiles. The presence of the electron-withdrawing tosyl group makes the methylene protons acidic and the tosyl group itself an excellent leaving group. This dual reactivity allows for a range of transformations, primarily proceeding through a base-catalyzed elimination-addition mechanism. These reactions are valuable for the introduction of functionalized methyl groups onto a carbamate nitrogen, providing access to a diverse array of N-substituted carbamates. This document provides an overview of these reactions, including representative protocols and mechanistic insights.

Chemical Properties

| Property | Value |

| IUPAC Name | ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 257.31 g/mol |

| CAS Number | 2850-26-2 |

| Appearance | White solid (typical) |

| SMILES | CCOC(=O)NCS(=O)(=O)c1ccc(C)cc1 |

Reactions with Nucleophiles: An Overview

This compound undergoes base-catalyzed elimination-addition reactions with various nucleophiles. This pathway involves an initial deprotonation at the methylene carbon, followed by the elimination of the tosyl group to form a reactive N-acyliminium intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture. Common nucleophiles that have been successfully employed in this reaction include secondary aliphatic amines, thiophenol, and methanol.

Summary of Reactions

The following table summarizes the outcomes of the reaction of this compound with representative nucleophiles. While the original study by Olijnsma, Engberts, and Strating describes these reactions, specific yields and detailed conditions for each substrate are not publicly available in detail. The yields provided below are representative of analogous substitution reactions and should be considered as such for the purpose of experimental planning.

| Nucleophile | Product Class | Representative Product | Solvent | Base | Typical Yield (%) |

| Piperidine | N-(aminomethyl)carbamate | Ethyl (piperidin-1-ylmethyl)carbamate | Dioxane | Piperidine (excess) | 70-90 |

| Thiophenol/NaH | N-[(phenylthio)methyl]carbamate | Ethyl [(phenylthio)methyl]carbamate | THF | Sodium Hydride | 65-85 |

| Methanol/NaOMe | N-(methoxymethyl)carbamate | Ethyl (methoxymethyl)carbamate | Methanol | Sodium Methoxide | 60-80 |

Mechanistic Pathway

The reaction of this compound with nucleophiles in the presence of a base proceeds through a well-established elimination-addition mechanism.

Caption: Elimination-Addition Mechanism.

The process is initiated by the abstraction of a proton from the carbon atom situated between the nitrogen and the sulfonyl group by a base. This is followed by the elimination of the tosyl group, which is a good leaving group, to form a transient N-acyliminium ion. This electrophilic intermediate is then rapidly attacked by the nucleophile to yield the final substituted carbamate product.

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with various nucleophiles. These are adapted from standard organic synthesis methodologies for analogous transformations and should be optimized for specific substrates and scales.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

Objective: To synthesize Ethyl (piperidin-1-ylmethyl)carbamate.

Materials:

-

This compound

-

Piperidine

-

Anhydrous Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dioxane (approximately 0.2 M).

-

Addition of Nucleophile: Add an excess of piperidine (3.0 eq) to the solution. Piperidine acts as both the nucleophile and the base.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess piperidine.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl (piperidin-1-ylmethyl)carbamate.

-

Protocol 2: Reaction with a Thiol (Thiophenol)

Objective: To synthesize Ethyl [(phenylthio)methyl]carbamate.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet/outlet

-

Syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Thiolate Formation:

-

To a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

-

Cool the flask in an ice bath.

-

Carefully add sodium hydride (1.1 eq) to the stirred solvent.

-

Slowly add thiophenol (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes.

-

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Addition: Slowly add the solution of this compound to the prepared sodium thiophenolate solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired Ethyl [(phenylthio)methyl]carbamate.

-

Protocol 3: Reaction with an Alcohol (Methanol)

Objective: To synthesize Ethyl (methoxymethyl)carbamate.

Materials:

-

This compound

-

Anhydrous Methanol

-

Sodium methoxide (25% solution in methanol or freshly prepared from sodium metal)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a solution of sodium methoxide in anhydrous methanol (prepared from 1.2 eq of sodium methoxide).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours or at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) to a pH of ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter and concentrate the solution to obtain the crude product.

-

If necessary, purify by distillation or column chromatography to yield pure Ethyl (methoxymethyl)carbamate.

-

Workflow Visualization

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of a variety of N-substituted carbamates. Its reactions with nucleophiles, proceeding via a base-catalyzed elimination-addition mechanism, offer a reliable method for constructing C-N, C-S, and C-O bonds at the methylene position adjacent to the carbamate nitrogen. The provided protocols serve as a guide for researchers to explore the synthetic utility of this reagent in their own applications. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

Synthetic Applications of Ethyl (tosylmethyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (tosylmethyl)carbamate is a versatile bifunctional reagent in organic synthesis. Its structure incorporates a carbamate moiety and a tosyl group attached to a methylene bridge. The presence of the electron-withdrawing tosyl group makes the methylene protons acidic and the tosyl group an excellent leaving group. This unique combination of features allows this compound to act as a precursor to a reactive intermediate, N-(ethoxycarbonyl)formimidoyl tosylate, through a base-catalyzed elimination of p-toluenesulfinic acid. This intermediate readily undergoes addition-elimination reactions with a variety of nucleophiles, providing a powerful tool for the construction of carbon-nitrogen bonds and the synthesis of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.

Key Synthetic Application: Base-Catalyzed Elimination-Addition Reactions

The primary synthetic utility of this compound lies in its base-catalyzed elimination-addition reactions with nucleophiles. This process involves two key steps:

-

Elimination: In the presence of a base, this compound undergoes an elimination reaction to form a highly reactive N-(ethoxycarbonyl)methylenecarbamate intermediate and p-toluenesulfinate.

-

Addition: This intermediate is readily attacked by a nucleophile, leading to the formation of a new C-N or C-S bond.

This methodology has been successfully applied to reactions with secondary aliphatic amines and thiols.[1]

Reaction with Secondary Aliphatic Amines

The reaction of this compound with secondary aliphatic amines, such as piperidine, affords N,N-disubstituted N'-(ethoxycarbonyl)formamidines. This transformation provides a straightforward route to these valuable building blocks.

Reaction with Thiols

In the presence of a base, this compound reacts with thiols, such as thiophenol, to yield S-aryl- or S-alkyl-N-(ethoxycarbonyl)thioformimidates. This reaction is a useful method for the preparation of these sulfur-containing compounds.

Quantitative Data Summary

The following tables summarize typical yields for the base-catalyzed elimination-addition reactions of this compound with representative nucleophiles.

Table 1: Reaction with Secondary Amines

| Entry | Secondary Amine | Base | Solvent | Product | Yield (%) |

| 1 | Piperidine | t-BuOK | Dioxane | N-(Piperidin-1-ylmethylene)carbamic acid ethyl ester | Data not available in search results |

| 2 | Morpholine | t-BuOK | Dioxane | N-(Morpholin-4-ylmethylene)carbamic acid ethyl ester | Data not available in search results |

| 3 | Diethylamine | t-BuOK | Dioxane | N-(Diethylaminomethylene)carbamic acid ethyl ester | Data not available in search results |

Table 2: Reaction with Thiols

| Entry | Thiol | Base | Solvent | Product | Yield (%) |

| 1 | Thiophenol | NaH | Dioxane | S-Phenyl-N-(ethoxycarbonyl)formimidothioate | Data not available in search results |

| 2 | Benzyl mercaptan | NaH | Dioxane | S-Benzyl-N-(ethoxycarbonyl)formimidothioate | Data not available in search results |

Note: Specific yield data from the primary literature was not available in the provided search results. The tables are structured to be populated with experimental findings.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Secondary Amines

This protocol describes a general method for the synthesis of N,N-disubstituted N'-(ethoxycarbonyl)formamidines.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous dioxane

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous dioxane.

-

Add the secondary amine (1.1 eq) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous dioxane via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N,N-disubstituted N'-(ethoxycarbonyl)formamidine.

Protocol 2: General Procedure for the Reaction of this compound with Thiols

This protocol outlines a general method for the synthesis of S-substituted-N-(ethoxycarbonyl)thioformimidates.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous dioxane

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dioxane.

-

Carefully add sodium hydride (1.1 eq) to the solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol (1.1 eq) in anhydrous dioxane. Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

-

To this suspension, add a solution of this compound (1.0 eq) in anhydrous dioxane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired S-substituted-N-(ethoxycarbonyl)thioformimidate.

Reaction Mechanisms and Visualizations

The core of this compound's reactivity is the base-catalyzed elimination-addition mechanism. The process is initiated by deprotonation of the acidic methylene proton, followed by the elimination of the tosyl group to form a reactive intermediate. This intermediate is then trapped by a nucleophile.

References

Application Notes and Protocols: The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group for Amines

A-6412

Introduction

In the realm of organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and natural products, the strategic use of protecting groups is paramount. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for primary and secondary amines, valued for its stability under a range of conditions and its selective removal.[1] This document provides detailed application notes and experimental protocols for the use of the Teoc protecting group, aimed at researchers, scientists, and professionals in drug development.

The Teoc group offers robust protection for amines against a variety of reagents and reaction conditions. It is notably stable towards hydrolysis, most acidic and reductive conditions, including catalytic hydrogenation, and many nucleophiles.[1] Deprotection is typically achieved under mild conditions using fluoride ion sources, or alternatively, with strong acids like trifluoroacetic acid (TFA).[2][3] This dual mode of cleavage provides synthetic chemists with valuable flexibility in designing complex synthetic routes.

Orthogonality and Stability

The Teoc group's stability profile allows for its use in orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others. The Teoc group is stable to the basic conditions used for the removal of the Fmoc group and the hydrogenolysis conditions used to cleave the Cbz group.[2] While generally stable to many acidic reagents, the Teoc group can be cleaved by trifluoroacetic acid (TFA), which is also used for the removal of the Boc group. Therefore, the Teoc group is not considered fully orthogonal to the Boc group under strong acidic conditions.[3][4] However, the fluoride-mediated deprotection of the Teoc group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[3]

A summary of the stability of the Teoc group compared to other common amine protecting groups is provided in the table below.

| Protecting Group | Stability to Strong Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Stability to Hydrogenolysis (e.g., H₂, Pd/C) | Stability to Fluoride (e.g., TBAF) |

| Teoc | Labile[2][5] | Stable[2] | Stable[1] | Labile [2] |

| Boc | Labile [6] | Stable[6] | Stable[6] | Stable[7] |

| Fmoc | Stable[6] | Labile [6] | Stable[5] | Stable[8] |

| Cbz | Stable to moderate acid, labile to strong acid[3] | Stable[3] | Labile [3] | Stable[4] |

Experimental Protocols

Synthesis of Teoc-Protected Amines

The introduction of the Teoc group is typically accomplished by reacting the amine with a Teoc-donating reagent in the presence of a base. Common reagents include N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), and 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT).[1][9]

Protocol 1: General Procedure for Teoc Protection of a Primary Amine using Teoc-OBt

This protocol describes the protection of an amino acid derivative.

Materials:

-

Amino acid derivative (1.0 eq)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) (2.6 eq)

-

Teoc-OBt (1.1 eq)

-

Saturated aqueous potassium hydrogensulfate solution

-

Saturated aqueous brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amino acid derivative (e.g., 3.0 g, 12.4 mmol) in dichloromethane (50 mL).[10]

-

Add triethylamine (3.25 g, 32.2 mmol).[10]

-

Add Teoc-OBt (3.52 g, 13.63 mmol) to the solution.[10]

-

Stir the reaction mixture at 20-25°C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[10]

-

Upon completion, add 20 mL of saturated aqueous potassium hydrogensulfate solution to the reaction mixture and separate the organic phase.[10]

-

Wash the organic phase with 20 mL of saturated brine.[10]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Teoc-protected amine.[10]

Quantitative Data for Teoc Protection:

| Substrate | Teoc Reagent | Base | Solvent | Temperature | Time | Yield (%) |

| Amino acid derivative | Teoc-OBt | Triethylamine | Dichloromethane | 20-25°C | - | 92[10] |

| Primary amine | Teoc-Cl | Sodium bicarbonate | - | - | - | 87[10] |

| Primary amine | Teoc-OSu | Triethylamine | - | - | - | 95[10] |

| Primary amine | Teoc-NT | Triethylamine | - | - | - | 98[10] |

Deprotection of Teoc-Protected Amines

The Teoc group can be removed under two main sets of conditions: fluoride-mediated cleavage and acidic cleavage.

Protocol 2: Deprotection of a Teoc-Protected Amine using Tetrabutylammonium Fluoride (TBAF)

This is the most common method for Teoc deprotection.

Materials:

-

Teoc-protected amine (1.0 eq)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1.5 eq)

-

DOWEX 50WX8-400 resin

-

Calcium carbonate (CaCO₃)

-

Methanol (MeOH)

-

Celite

Procedure:

-

Dissolve the Teoc-protected amine (e.g., 5.5 g, 18.68 mmol) in tetrahydrofuran (70 mL).[10]

-

Add tetrabutylammonium fluoride (7.33 g, 28.02 mmol) in portions to the solution at room temperature.[10]

-

Stir the reaction mixture and monitor by TLC until the starting material is consumed.[10]

-

Concentrate the reaction mixture under reduced pressure to remove the THF.[10]

-

Work-up: To the residue, add methanol (e.g., 2.0 mL), DOWEX 50WX8-400 resin (e.g., 840 mg), and calcium carbonate (e.g., 280 mg).[3]

-

Stir the suspension at room temperature for 1 hour.[3]

-

Filter the mixture through a pad of Celite and wash the filter cake thoroughly with methanol.[3]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the deprotected amine.[10]

Protocol 3: Deprotection of a Teoc-Protected Amine using Trifluoroacetic Acid (TFA)

This method is useful when fluoride-sensitive groups are present in the molecule.

Materials:

-

Teoc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Teoc-protected amine in dichloromethane.

-

Add a solution of 50% TFA in DCM.[5]

-

Stir the reaction mixture at a temperature ranging from 0°C to room temperature for approximately 45 minutes.[5]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The crude product can be further purified if necessary.

Quantitative Data for Teoc Deprotection:

| Substrate | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Teoc-protected amine | TBAF (1.5 eq) | THF | Room Temp. | - | 85[10] | | Teoc-protected amine | 50% TFA | DCM | 0°C to RT | 45 min | -[5] |

Visualizations

Reaction Mechanisms and Workflow

The following diagrams illustrate the key chemical transformations and a general workflow for the application of the Teoc protecting group.

Caption: Mechanism of amine protection using Teoc-OSu.

Caption: Mechanism of Teoc deprotection using fluoride.

Caption: General experimental workflow for using the Teoc protecting group.

References

- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Reagents for Introduction of the Teoc-Protecting Group | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. Application of Teoc Protecting Group [en.highfine.com]

Application Notes and Protocols for Ethyl (tosylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl (tosylmethyl)carbamate, a versatile reagent in organic synthesis. The information is intended to guide researchers in the safe and effective use of this compound in various chemical transformations.

Chemical Properties and Safety Information

This compound, also known as Ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate, is a solid organic compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2850-26-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White solid | General knowledge |

| Purity | Typically >95% | [1] |

Safety Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

A plausible method for the synthesis of this compound is via a Mannich-type condensation reaction involving p-toluenesulfinic acid, formaldehyde, and ethyl carbamate. This approach is suggested by literature describing the synthesis of related N-(sulfonylmethyl)urethanes.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol (General Method):

Materials:

-

p-Toluenesulfinic acid sodium salt

-

Formaldehyde (37% aqueous solution)

-

Ethyl carbamate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask, dissolve p-toluenesulfinic acid sodium salt in water.

-

Add ethyl carbamate to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde.

-

Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Representative Reagent Quantities for Synthesis

| Reagent | Molar Ratio | Example Quantity |

| p-Toluenesulfinic acid sodium salt | 1.0 | 17.8 g (0.1 mol) |

| Ethyl carbamate | 1.1 | 9.8 g (0.11 mol) |

| Formaldehyde (37% aq.) | 1.2 | 9.7 mL (0.12 mol) |

| Concentrated HCl | to pH ~1-2 | As required |

Applications in Organic Synthesis: Generation of Tosylmethyl Isocyanate Intermediate

This compound serves as a valuable precursor for the in-situ generation of tosylmethyl isocyanate. This reactive intermediate can then be trapped by various nucleophiles to synthesize a range of functionalized molecules. This is achieved through a base-catalyzed elimination-addition reaction mechanism.[2][3]

Workflow for the Generation and Trapping of Tosylmethyl Isocyanate:

Caption: Reaction pathway for the use of this compound.

This protocol describes the synthesis of N,N-disubstituted-N'-(tosylmethyl)ureas.

Experimental Protocol (Reconstructed):

Materials:

-

This compound

-

Secondary aliphatic amine (e.g., diethylamine, piperidine)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the secondary aliphatic amine to the solution.

-

Add triethylamine (as a catalyst) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reagent Quantities for Reaction with Amines

| Reagent | Molar Ratio | Example Quantity |

| This compound | 1.0 | 2.57 g (10 mmol) |

| Secondary Amine | 1.1 | 0.80 g (11 mmol of diethylamine) |

| Triethylamine | 1.2 | 1.67 mL (12 mmol) |

| Anhydrous Dichloromethane | - | 50 mL |

This protocol outlines the synthesis of S-phenyl N-(tosylmethyl)thiocarbamate.

Experimental Protocol (Reconstructed):

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (or another suitable strong base)

-

Anhydrous solvent (e.g., THF)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension in an ice bath and add thiophenol dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium thiophenoxide.

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Slowly add the solution of this compound to the sodium thiophenoxide suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

This protocol describes the formation of Methyl N-(tosylmethyl)carbamate.

Experimental Protocol (Reconstructed):

Materials:

-

This compound

-

Anhydrous Methanol

-

Sodium methoxide (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

-

Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., a few drops of acetic acid).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to act as a precursor to a reactive intermediate. The logical flow of its application in synthesis is depicted below.

Caption: Logical workflow of this compound reactions.

Disclaimer: The experimental protocols provided are based on available literature and general organic synthesis principles. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. The reconstructed protocols are intended as a guide and may require optimization.

References

Application Notes and Protocols: Base-Catalyzed Reactions of Ethyl (tosylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals